Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is a protected derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolidine moiety, and a pentamethyl dihydrobenzo-sulfonyl (Pbf) group. These modifications enhance the stability and reactivity of arginine during peptide synthesis, making it more favorable for incorporation into peptide chains.
The compound is synthesized through various methods that involve multiple steps of protection and deprotection of functional groups on the arginine backbone. The synthesis typically starts from commercially available L-arginine or its derivatives.
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is classified under amino acid derivatives, specifically as a protected amino acid used in solid-phase peptide synthesis (SPPS). Its unique structure allows for improved coupling efficiency and selectivity in peptide formation.
The synthesis of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH involves several key steps:
The reactions are generally carried out under controlled temperatures and pH levels to optimize yields. For instance, the introduction of Pbf requires maintaining a temperature of 40-45 °C and adjusting pH to between 10 and 12 during saponification .
The molecular structure of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH features:
The molecular formula for Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH can be represented as C₁₈H₃₁N₄O₄S, with a molecular weight of approximately 395.54 g/mol.
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH participates in various chemical reactions typical for amino acids in peptide synthesis:
The coupling efficiency can be affected by factors such as solvent choice and temperature. For example, using N-butylpyrrolidinone as a solvent has been shown to improve the incorporation efficiency of Fmoc-L-Arg(Pbf)-OH into peptides compared to traditional solvents like dimethylformamide .
The mechanism by which Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH functions in peptide synthesis involves:
Studies indicate that maintaining optimal conditions during these steps significantly enhances yield and purity .
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH typically appears as a white to off-white solid at room temperature. It is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but less soluble in water due to its hydrophobic groups.
The compound exhibits stability under acidic conditions but may undergo hydrolysis or degradation under prolonged exposure to strong bases or high temperatures.
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is primarily used in:
Orthogonal protecting group strategies are fundamental to successful solid-phase peptide synthesis (SPPS), enabling precise control over reactivity during chain assembly. This concept relies on protecting groups that can be selectively removed without affecting others, using distinct chemical mechanisms. The Fmoc/tBu scheme represents the gold standard in modern SPPS, where base-labile Fmoc (9-fluorenylmethoxycarbonyl) protects the α-amino group, while acid-labile groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) shield side-chain functionalities. This orthogonality permits iterative deprotection of the α-amine for coupling while preserving side-chain protections until final TFA cleavage [3] [8].
Arginine poses exceptional challenges due to its highly nucleophilic guanidinium group, which can form side products like δ-lactam rings if inadequately protected. This necessitates robust yet selectively removable protection, precisely the role served by the Pbf group. Its orthogonality to Fmoc allows piperidine-mediated deprotection of the α-amine without compromising the guanidinium protection, thereby maintaining synthetic integrity throughout chain elongation [3] [6].
Table 1: Orthogonal Protecting Group Strategy in Fmoc-SPPS
Functional Group | Protecting Group | Deprotection Reagent | Compatibility |
---|---|---|---|
α-Amine | Fmoc | 20% Piperidine/DMF | Base-labile |
Arg side chain | Pbf | 95% TFA | Acid-labile |
Lys side chain | Boc | 95% TFA | Acid-labile |
Asp/Glu side chain | OtBu | 95% TFA | Acid-labile |
Fmoc-L-Arg(Pbf)-OH (CAS 154445-77-9, C₃₄H₄₀N₄O₇S, MW 648.77 g/mol) integrates two critical protective functionalities essential for arginine incorporation. The Fmoc group shields the α-amine and is cleanly removed by piperidine (20% in DMF, half-life ≈6 seconds), generating UV-detectable dibenzofulvene for real-time monitoring [4] [8]. The Pbf group addresses the notorious instability of protected arginine derivatives. Unlike earlier groups (Mtr, Pmc), Pbf’s pentamethyldihydrobenzofuran sulfonyl structure offers enhanced acid lability (cleaved by 95% TFA in 1–3 hours) and steric hindrance, minimizing δ-lactam formation – a side reaction that otherwise leads to des-arginine peptides and reduced yields [2] [4].
Technical advantages of Pbf include:
The term "pyrrolidine" in Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH refers to the heterocyclic core within the Pbf group – a dihydrobenzofuran incorporating a tetramethylpyrrolidine moiety. This design evolved from earlier sulfonyl protections (e.g., nitro (NO₂), tosyl (Tos), mesitylene-2-sulfonyl (Mts)), which suffered from slow cleavage, side reactions, or incompatibility with Fmoc chemistry. The development of Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) improved acid lability but still risked lactamization and required extended TFA exposure [6].
Pbf emerged as a superior alternative in the 1990s, combining:
Table 2: Evolution of Arginine Protecting Groups in Fmoc-SPPS
Protecting Group | Cleavage Conditions | Key Limitations | Relative Performance |
---|---|---|---|
NO₂ (Nitro) | H₂/Pd or SnCl₂ | Requires toxic reagents; slow | Poor |
Mtr | TFA/thioanisole | Incomplete removal; forms sulfonium ions | Moderate |
Pmc | 95% TFA, 2–4 h | Tryptophan alkylation; lactam formation | Good |
Pbf | 95% TFA, 1–3 h | Minimal side products | Excellent |
The pyrrolidine-inspired Pbf architecture now dominates industrial peptide synthesis, with Fmoc-L-Arg(Pbf)-OH produced at multi-ton scales for therapeutic peptides like liraglutide. Its adoption exemplifies how heterocyclic design innovations overcome long-standing challenges in complex peptide assembly [4] [7].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5